molecular formula C12H9NO B1401456 Quinoline, 6-(2-propynyloxy)- CAS No. 139457-31-1

Quinoline, 6-(2-propynyloxy)-

Cat. No. B1401456
M. Wt: 183.21 g/mol
InChI Key: PQZAQONFVQVLCT-UHFFFAOYSA-N
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Description

Quinoline, 6-(2-propynyloxy)- is a chemical compound with various properties. It’s a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in recent years. Various methods have been developed, including microwave irradiation, ionic liquid media, and novel annulation partners . The synthesis of quinolines can be achieved from methylanilines using Skraup’s synthesis . This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .


Molecular Structure Analysis

Quinoline is a nitrogen-based heterocyclic aromatic compound with a systematic IUPAC name as benzo [b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Various derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .


Physical And Chemical Properties Analysis

Quinoline is a liquid with a strong odor, which is sparingly miscible with cold water, but completely miscible with hot water . It is readily soluble in many organic solvents at ambient temperature .

Safety And Hazards

Quinoline, 6-(2-propynyloxy)- is classified as toxic if swallowed, harmful in contact with skin, causes skin irritation, and may cause cancer . It’s recommended to use personal protective equipment as required, wash hands and any exposed skin thoroughly after handling, and avoid release to the environment .

Future Directions

The future directions in the study of quinoline derivatives like Quinoline, 6-(2-propynyloxy)- involve the development of greener and more sustainable chemical processes . This includes the use of eco-friendly and safe reusable catalysts, and the development of new drugs that display improved activity against resistant strains .

properties

IUPAC Name

6-prop-2-ynoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-2-8-14-11-5-6-12-10(9-11)4-3-7-13-12/h1,3-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZAQONFVQVLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80769582
Record name 6-[(Prop-2-yn-1-yl)oxy]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80769582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline, 6-(2-propynyloxy)-

CAS RN

139457-31-1
Record name 6-[(Prop-2-yn-1-yl)oxy]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80769582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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